3-azido-5-bromobenzoic acid
CAS No.: 2408962-16-1
Cat. No.: VC11605842
Molecular Formula: C7H4BrN3O2
Molecular Weight: 242
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2408962-16-1 |
---|---|
Molecular Formula | C7H4BrN3O2 |
Molecular Weight | 242 |
Introduction
Chemical Identity and Structural Properties
3-Azido-5-bromobenzoic acid (C₇H₄BrN₃O₂) is characterized by a benzoic acid core substituted with a bromine atom at the 5-position and an azido group at the 3-position. The azido group’s linear geometry and high reactivity contrast with the electron-withdrawing bromine, creating a polarizable aromatic system.
Molecular and Spectral Characteristics
While experimental data for this compound is absent in the provided sources, analogous bromobenzoic acids exhibit distinct spectral signatures. For example, 3-bromobenzoic acid (C₇H₅BrO₂) has a molecular weight of 201.02 g/mol and a melting point of 155–157°C . Infrared (IR) spectra of azido compounds typically show strong absorption bands near 2100 cm⁻¹ due to the asymmetric stretching of the N₃ group . Nuclear magnetic resonance (NMR) would display deshielded aromatic protons adjacent to electronegative substituents.
Comparative Analysis with Related Compounds
Synthetic Pathways and Reaction Mechanisms
The synthesis of 3-azido-5-bromobenzoic acid can be inferred from methods used for analogous azido-aromatic compounds.
Diazotization and Azide Substitution
Physicochemical Properties and Stability
Solubility and Reactivity
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Solubility: Expected to be sparingly soluble in water (similar to 3-bromobenzoic acid ) but soluble in polar aprotic solvents (e.g., DMF, DMSO).
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Thermal Stability: Azido groups decompose exothermically above 100°C, releasing nitrogen gas .
Acid-Base Behavior
The carboxylic acid group (pKa ≈ 4.2) dominates aqueous dissociation, while the azido group remains protonated in acidic conditions. Bromine’s inductive effect may slightly lower the pKa compared to unsubstituted benzoic acid .
Future Research Directions
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Synthetic Optimization: Explore microwave-assisted or flow chemistry to improve azide substitution yields.
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Biological Screening: Evaluate cytotoxicity and pharmacokinetics in vitro using murine leukemia models .
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Material Science: Incorporate into metal-organic frameworks (MOFs) for gas storage applications.
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